3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea is a compound that features an indole moiety, a nitrophenyl group, and a thiourea linkage. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry . The presence of the nitrophenyl group and thiourea linkage further enhances the compound’s potential for various applications in scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Pharmacokinetics
The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea typically involves the reaction of 1-(4-nitrophenyl)thiourea with 3-(2-bromoethyl)indole under specific conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiourea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-[2-(1H-indol-3-yl)ethyl]-1-(4-aminophenyl)thiourea.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethyl)-1H-indole: A precursor in the synthesis of 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea.
1-(4-Nitrophenyl)thiourea: Another precursor used in the synthesis.
Indole-3-carboxylic acid: A common oxidation product of indole derivatives
Uniqueness
This compound is unique due to the combination of its indole, nitrophenyl, and thiourea moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPWIHXDHLAHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.